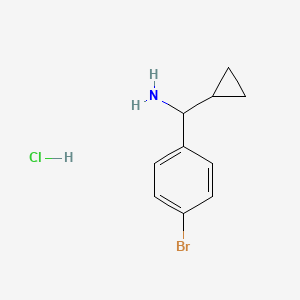
(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde, followed by selective bromination, is detailed in one of the studies . This process involves bromination under various conditions to produce mono- and dibromo derivatives. Although the synthesis of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is not described, similar synthetic strategies may be applicable, such as selective halogenation and functional group transformations.
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their chemical and biological activities. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions and space group . While this does not directly provide information on this compound, it suggests that brominated compounds can be crystallized and structurally characterized, which is essential for understanding their properties and reactivity.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers provided do not detail the chemical reactions of this compound, but they do discuss the reactivity of related brominated compounds. For example, the potent antagonistic effects of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine on serotonin depletion suggest that the presence of a bromine atom can significantly affect biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely depending on their molecular structure. The provided papers do not directly discuss the properties of this compound, but they do provide insights into related compounds. For instance, the crystallographic data of a brominated compound can give clues about its density, melting point, and stability . Additionally, the interaction of brominated compounds with biological systems, as seen in the study of their effects on neurotransmitter uptake, can indicate their lipophilicity and potential to cross biological membranes .
Applications De Recherche Scientifique
Synthesis of Isoindoles : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium leads to the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. This demonstrates the use of bromophenyl compounds in synthesizing heterocyclic structures (Kobayashi et al., 2013).
Luminescent Properties in Metal Complexes : Cyclopalladated 2-(4-bromophenyl)pyridine complexes exhibit luminescent properties with potential applications in light-emitting materials and catalysts (Xu et al., 2014).
Carbonic Anhydrase Inhibition : Bromophenol derivatives incorporating cyclopropane moieties have been found to be effective inhibitors of the carbonic anhydrase enzyme, indicating potential therapeutic applications (Boztaş et al., 2015).
Intramolecular Cycloaddition : Cyclopropyl sulfides bearing a benzylidene moiety can be transformed into diquinanes using tris-(4-bromophenyl)aminium hexachloroantimonate, demonstrating applications in organic synthesis (Takemoto et al., 1995).
Inhibitors of Uptake into Serotonin Neurones : 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine shows potential as a potent and selective inhibitor of uptake into serotonin neurons (Fuller et al., 1978).
Anticancer Activities of Bromophenol Derivatives : A novel bromophenol derivative, BOS-102, showed significant anticancer activities against human lung cancer cell lines, indicating potential in drug development (Guo et al., 2018).
Corrosion Protection in Industry : Bromophenyl methanamine derivatives show potential as organic inhibitors for corrosion protection in stainless steel, particularly in the phosphate fertilizer industry (Singh & Kumar, 2014).
Synthesis of Branched Tryptamines : The use of (2-arylcyclopropyl)ethanones in reactions with 4-bromophenylhydrazine hydrochloride leads to the synthesis of branched tryptamines, useful in pharmaceutical research (Salikov et al., 2017).
Propriétés
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPCXLHNDMVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)
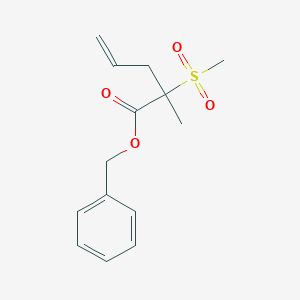

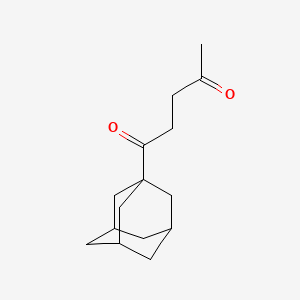
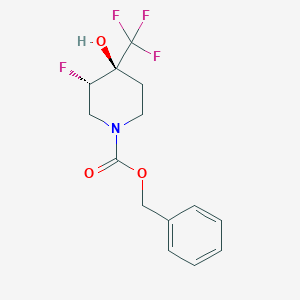

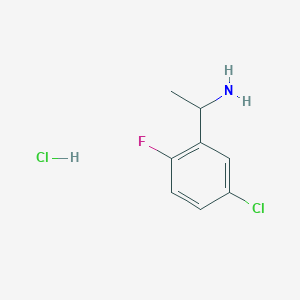
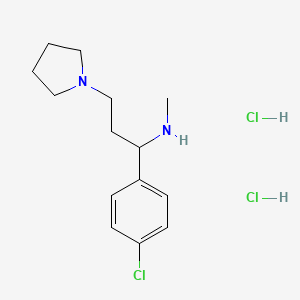

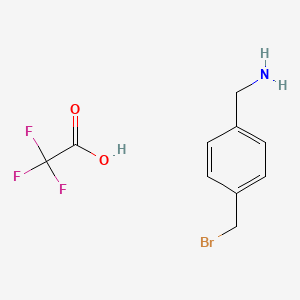
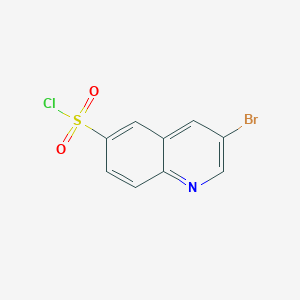
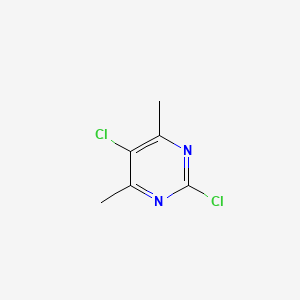
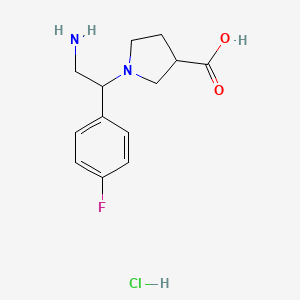
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)